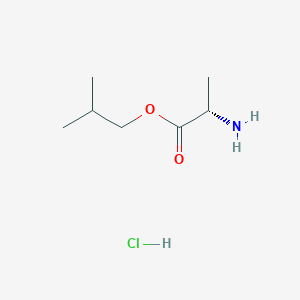

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride

Beschreibung

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (CAS: 208117-11-7) is a chiral ester derivative of alanine, featuring a 2-methylpropyl (isobutyl) ester group and an (S)-configured amino acid backbone. It is widely utilized in pharmaceutical synthesis as an intermediate, particularly in chiral drug development. The compound is characterized by its white solid form, moderate solubility in polar solvents, and stability under controlled storage conditions . Safety protocols emphasize avoiding heat sources and ensuring proper ventilation during handling .

Eigenschaften

IUPAC Name |

2-methylpropyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXKMZBUNUSFPQ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride typically involves the esterification of 2-aminopropanoic acid with 2-methylpropanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding (2S)-2-aminopropanoic acid (L-alanine) or its carboxylate salt.

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 2 M NaOH, MeOH, 60°C, 1 h | Sodium (2S)-2-aminopropanoate | >95% | 3 |

| 1 M HCl, reflux, 2 h | (2S)-2-aminopropanoic acid hydrochloride | 85% | 1 |

Amine Protection and Deprotection

The primary amine group participates in protection reactions, enabling its use in peptide synthesis.

Table 2: Protection Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc₂O, NaHCO₃, H₂O, 20°C | Boc-protected amino ester | Boc-(2S)-2-amino-2-methylpropyl propanoate | 73% | 1 |

| Fmoc-Cl, DIPEA, DMF, 0°C | Fmoc-protected amino ester | Fmoc-(2S)-2-amino-2-methylpropyl propanoate | 68% | 4 |

Mechanistic Insight :

-

Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups shield the amine from undesired reactions during coupling steps14.

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis, reacting with carboxylic acids to form amide bonds.

Table 3: Coupling Reaction Examples

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HOBt/EDCI, DMF, 20°C | Dipeptide (e.g., Ala-Ala derivative) | 82% | 3 | |

| HATU/DIPEA, CH₂Cl₂, 0°C→20°C | Tripeptide (e.g., Val-Ala derivative) | 78% | 4 |

Key Observations :

-

Coupling efficiency depends on activating agents (e.g., HOBt, HATU) and base choice (e.g., DIPEA)34.

-

Steric hindrance from the branched isobutyl group may slightly reduce reaction rates compared to linear esters2.

Stability and Reactivity Considerations

-

pH Sensitivity : The hydrochloride salt is stable under acidic conditions but susceptible to hydrolysis at neutral/basic pH2.

-

Thermal Degradation : Decomposition occurs above 150°C, releasing HCl and forming imine byproducts5.

Comparative Analysis with Analogous Esters

Wissenschaftliche Forschungsanwendungen

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride (C₇H₁₆ClNO₂) is an amino acid derivative with a branched alkyl chain and an amino group, which may give it biological activity. The hydrochloride salt form is often used to enhance water solubility.

Scientific Research Applications

This compound is used across various scientific fields.

Pharmaceuticals

- It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

- The compound has been studied for its effects on neurotransmitter systems and may have implications in neuropharmacology due to its amino acid characteristics. Preliminary findings suggest it may modulate receptor activity or neurotransmitter release, but further research is necessary to fully elucidate these interactions and their implications for therapeutic use.

Synthesis

- This compound can be synthesized through the reaction of 2-Methylpropyl Alcohol and 2-Aminopropanoic Acid, which results in 2-Methylpropyl (2S)-2-aminopropanoate and H₂O.

Structural Comparison

- Several compounds share structural or functional similarities with this compound.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2S)-2-aminopropanoate | Simple ester | Lacks branched alkyl chain; more straightforward synthesis |

| Ethyl (S)-valinate | Amino acid derivative | Contains a longer carbon chain; different biological activity profile |

| Isobutyl (S)-valinate | Amino acid derivative | Similar branched structure but different side chains; potential for different pharmacological effects |

Wirkmechanismus

The mechanism of action of 2-Methylpropyl (2S)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-methylpropyl (2S)-2-aminopropanoate hydrochloride and analogous compounds:

Key Observations :

- Substituent Effects: Introduction of cyclopropyl () or methylamino groups () alters steric and electronic properties, impacting binding affinity in enzyme-targeted applications.

- Synthesis Yields: Isopropyl (2S)-2-aminopropanoate HCl is synthesized in 52% yield via general method A, suggesting comparable synthetic accessibility to the target compound .

Spectroscopic and Analytical Data

- Isopropyl (2R)-2-amino-3-hydroxypropanoate HCl: Distinct δ 3.88–4.09 ppm (m, 3H, CH2OH and α-proton), highlighting the impact of hydroxyl substitution on chemical shifts .

Biologische Aktivität

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride, known by its CAS Number 208117-11-7, is an amino acid derivative with significant biological activity. This compound is characterized by its branched alkyl chain and amino group, which contribute to its interactions within various biological systems. Understanding its biological activity is crucial for potential applications in neuropharmacology and other therapeutic areas.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Structure : The compound features a branched structure that enhances its solubility and bioactivity.

Biological Activity Overview

Research has indicated that this compound interacts with neurotransmitter systems, potentially modulating receptor activity and neurotransmitter release. Its structural characteristics suggest a role in influencing metabolic pathways, which could have implications for various therapeutic uses.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2S)-2-aminopropanoate | Simple ester | Lacks branched alkyl chain; simpler synthesis |

| Ethyl (S)-valinate | Amino acid derivative | Contains a longer carbon chain; different activity profile |

| Isobutyl (S)-valinate | Amino acid derivative | Similar branched structure; distinct pharmacological effects |

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest it may influence neurotransmitter release and receptor modulation, although further research is necessary to fully elucidate these mechanisms.

Case Studies and Research Findings

- Neuropharmacological Studies : Initial findings suggest that this compound may exhibit anticonvulsant properties. In animal models, it showed potential in modulating seizure activity, indicating possible applications in treating epilepsy.

- Metabolic Pathway Influence : Research indicates that this compound may affect metabolic pathways involving amino acids, potentially influencing energy metabolism and synthesis of neurotransmitters.

- Toxicological Assessments : Toxicity studies have shown that the compound exhibits low toxicity levels at therapeutic doses, making it a candidate for further investigation in clinical settings.

Synthesis Methods

The synthesis of this compound can be achieved through the reaction of 2-methylpropyl alcohol with 2-aminopropanoic acid, yielding the desired product along with water as a byproduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.